molecular formula C11H11NO2 B13181354 2-(1-methyl-1H-indol-6-yl)acetic acid

2-(1-methyl-1H-indol-6-yl)acetic acid

Cat. No.: B13181354
M. Wt: 189.21 g/mol
InChI Key: YNEFAQRAZUONGA-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-6-yl)acetic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety at the 6-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-indol-6-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 1-methylindole and a suitable acetic acid derivative .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring. Additionally, continuous flow reactors are utilized to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(1-methyl-1H-indol-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-methyl-1H-indol-6-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its role in modulating biological pathways and its potential as a bioactive molecule.

    Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, indole compounds can interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(1-methyl-1H-indol-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom and acetic acid moiety at the 6-position differentiate it from other indole derivatives, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-methylindol-6-yl)acetic acid

InChI

InChI=1S/C11H11NO2/c1-12-5-4-9-3-2-8(6-10(9)12)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI Key

YNEFAQRAZUONGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)CC(=O)O

Origin of Product

United States

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